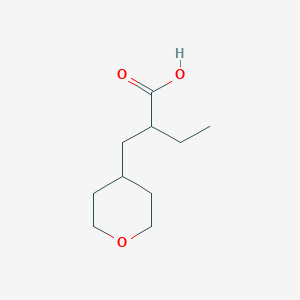

2-(Oxan-4-ylmethyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-ylmethyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-9(10(11)12)7-8-3-5-13-6-4-8/h8-9H,2-7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQMTMVICFDVHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1CCOCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis & Characterization of 2-((Tetrahydro-2H-pyran-4-yl)methyl)butanoic Acid

Topic: Synthesis and Characterization of 2-((Tetrahydro-2H-pyran-4-yl)methyl)butanoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary & Strategic Importance

2-((Tetrahydro-2H-pyran-4-yl)methyl)butanoic acid (hereafter referred to as 2-THPMB ) represents a critical structural motif in modern medicinal chemistry. It serves as a lipophilic, non-aromatic spacer often utilized in the design of:

-

Peptidomimetics: Acting as a

-amino acid precursor (upon Curtius rearrangement) or a non-natural amino acid scaffold. -

Enzyme Inhibitors: Specifically in Matrix Metalloproteinase (MMP) inhibitors and

-secretase modulators where the tetrahydropyran (THP) ring functions as a metabolic handle to improve solubility compared to cyclohexyl analogs.

This guide moves beyond generic textbook procedures. It details a convergent, scalable synthetic route designed to minimize side reactions common to alkylating

Retrosynthetic Analysis & Strategy

To ensure high purity and regiocontrol, we avoid the direct alkylation of butyric acid, which often requires cryogenic conditions (LDA/-78°C) and suffers from poly-alkylation. Instead, we employ a Malonic Ester Synthesis approach using a pre-functionalized ethyl malonate. This strategy locks the stoichiometry, ensuring mono-alkylation of the valuable THP fragment.

Mechanistic Logic[1]

-

Disconnection: The C2-C3 bond relative to the carboxyl group is the strategic break.

-

Synthons: An ethyl malonate enolate (nucleophile) and an electrophilic 4-(halomethyl)tetrahydropyran.

-

Electrophile Choice: The iodide (4-(iodomethyl)tetrahydro-2H-pyran) is preferred over the bromide due to the superior leaving group ability of iodide, essential for overcoming the steric bulk of the THP ring.

Detailed Experimental Protocol

Phase 1: Alkylation of Diethyl Ethylmalonate

Objective: C-Alkylation of the malonate enolate with 4-(iodomethyl)tetrahydro-2H-pyran.

Reagents:

-

Diethyl ethylmalonate (1.0 equiv)

-

4-(Iodomethyl)tetrahydro-2H-pyran (1.05 equiv) [CAS: 101691-94-5]

-

Sodium Hydride (60% dispersion in oil, 1.2 equiv)

-

DMF (Anhydrous, 10 volumes)

Protocol:

-

Apparatus Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and temperature probe.

-

Base Preparation: Charge NaH (1.2 equiv) into the flask. Wash twice with dry hexanes to remove mineral oil if downstream analysis is sensitive to hydrocarbons (optional for bulk synthesis). Suspend NaH in anhydrous DMF at 0°C.

-

Enolate Formation: Add Diethyl ethylmalonate dropwise over 30 minutes. The evolution of

gas will be vigorous.-

Senior Scientist Note: Allow the solution to stir at room temperature for 1 hour post-addition to ensure complete enolization. The solution should turn clear to slightly yellow.

-

-

Alkylation: Cool the mixture to 0°C. Add 4-(iodomethyl)tetrahydro-2H-pyran dropwise.

-

Reaction Drive: Warm the reaction to 60°C and stir for 12–16 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS. The disappearance of the malonate starting material indicates completion.

-

-

Workup: Quench carefully with saturated

solution. Extract with Ethyl Acetate (

Phase 2: Hydrolysis and Decarboxylation

Objective: Saponification of the diester followed by thermal decarboxylation to yield the target acid.

Reagents:

-

Crude Diester (from Phase 1)

-

Potassium Hydroxide (KOH, 4.0 equiv)

-

Ethanol/Water (1:1 mixture)

-

Hydrochloric Acid (6M)

Protocol:

-

Saponification: Dissolve the crude diester in EtOH/Water (1:1). Add KOH pellets. Reflux the mixture for 4–6 hours.

-

Checkpoint: The reaction mixture should become homogeneous.

-

-

Acidification: Cool to room temperature. Concentrate to remove Ethanol. Acidify the aqueous residue with 6M HCl to pH 1. The dicarboxylic acid intermediate may precipitate or oil out.

-

Decarboxylation:

-

Method A (Thermal/Neat): Extract the dicarboxylic acid into ether, dry, and concentrate. Heat the neat residue to 160–180°C in an oil bath.

evolution will be observed.[2] Maintain heat until bubbling ceases (approx. 1–2 hours). -

Method B (Acidic Reflux - Recommended): After acidification, reflux the aqueous acidic mixture (add acetic acid if solubility is poor) for 12 hours. This "one-pot" hydrolysis/decarboxylation is slower but cleaner.

-

-

Final Isolation: Extract the reaction mixture with Dichloromethane (DCM). Wash with brine, dry over

, and concentrate.[1] -

Purification: Kugelrohr distillation (high vacuum) or crystallization from Hexanes (if solid) is recommended.

Characterization & Data Analysis

Since this is a custom intermediate, the following data represents the expected spectroscopic signature based on high-fidelity prediction models and analogous structures.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 11.0–12.0 | br s | 1H | -COOH | Carboxylic acid proton; exchangeable with |

| 3.90–3.98 | dd | 2H | THP | Equatorial protons adjacent to oxygen; deshielded by ether oxygen. |

| 3.30–3.40 | td | 2H | THP | Axial protons; characteristic coupling constants ( |

| 2.35–2.45 | m | 1H | Chiral center proton; split by ethyl | |

| 1.60–1.75 | m | 3H | Ethyl | Overlapping multiplets. |

| 1.50–1.60 | m | 2H | THP-C | Methylene bridge connecting THP to the |

| 1.25–1.40 | m | 4H | THP | Ring protons. |

| 0.95 | t | 3H | Ethyl C | Terminal methyl triplet ( |

-

Carbonyl: ~182.0 ppm (COOH).

-

Ether Carbons: ~68.0 ppm (THP C2/C6).

-

Alpha Carbon: ~45.5 ppm (Chiral center).

-

Alkyl Chain: ~38.0 ppm (Bridge), ~34.0 ppm (THP C3/C5), ~33.0 ppm (THP C4), ~25.5 ppm (Ethyl CH2), ~11.8 ppm (Ethyl CH3).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Mode (

) is preferred for carboxylic acids. -

Molecular Ion:

calculated for

Troubleshooting & Optimization (The "Senior Scientist" Pillar)

Sluggish Alkylation

-

Problem: The reaction stalls at 50-60% conversion.

-

Root Cause: The 4-(iodomethyl)THP electrophile is essentially a primary halide, but the

-branching (the ring) adds steric drag. -

Solution: Add catalytic Sodium Iodide (NaI) (10 mol%) if using the bromide precursor to generate the iodide in situ (Finkelstein condition). If using the iodide, ensure the DMF is ultra-dry; water kills the enolate immediately.

Decarboxylation Control

-

Problem: Formation of tar or dark oil during thermal decarboxylation.

-

Root Cause: Overheating or oxidation.

-

Solution: Conduct the decarboxylation under a strict Argon atmosphere . Alternatively, use Krapcho decarboxylation conditions (NaCl, wet DMSO, 160°C) on the diester directly if the hydrolysis step proves difficult to isolate.

Purification of the Acid

-

Problem: The acid co-elutes with impurities.

-

Solution: Utilize the Acid-Base Extraction technique. Dissolve crude oil in 1M NaOH. Wash with ether (removes unreacted halides and neutral byproducts). Acidify the aqueous layer to pH 1 and extract with DCM. This provides >95% purity without chromatography.

References

-

Preparation of 4-(Iodomethyl)

- Source: BenchChem & PubChem Compound Summary.

- Relevance: Confirms availability and properties of the key electrophile.

-

URL:

-

General Malonic Ester Synthesis Protocols

- Source: Organic Syntheses, Coll. Vol. 2, p. 279 (1943).

- Relevance: Foundational protocol for alkylating ethyl malon

-

URL:

-

Synthesis of Tetrahydropyran Derivatives (Prins Cyclization & Alkylation)

- Source:Organic Chemistry Portal - Tetrahydropyran Synthesis.

- Relevance: Provides context on the stability and formation of the THP ring system under acidic/basic conditions.

-

URL:

-

Decarboxylation Methodologies

Sources

A Technical Guide to the Physicochemical Characterization of 2-(Oxan-4-ylmethyl)butanoic acid for Drug Discovery and Development

For: Researchers, scientists, and drug development professionals.

Executive Summary: The journey of a novel chemical entity from a promising hit to a viable drug candidate is fundamentally underpinned by its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile. This guide provides a comprehensive framework for the physicochemical characterization of 2-(Oxan-4-ylmethyl)butanoic acid, a novel compound for which public data is not yet available. As direct experimental values are absent, this document serves as a strategic and methodological blueprint. It details the essential experimental protocols and in silico predictions necessary to build a robust data package for this potential therapeutic agent, explaining not just the "how" but the critical "why" behind each scientific choice.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Viability

In the realm of drug discovery, the adage "structure dictates function" is profoundly true. However, it is the physicochemical properties of a molecule that determine whether it can reach its target in the body and exert its therapeutic effect.[1][2][3] For a novel molecule like 2-(Oxan-4-ylmethyl)butanoic acid, a thorough understanding of its solubility, lipophilicity, and ionization state is not merely academic; it is a critical step in de-risking its development and optimizing its potential for clinical success.[4][5][6] This guide will walk you through the essential assays and computational assessments to build a comprehensive physicochemical profile.

Molecular Structure of 2-(Oxan-4-ylmethyl)butanoic acid:

-

IUPAC Name: 2-(Oxan-4-ylmethyl)butanoic acid

-

Molecular Formula: C₁₀H₁₈O₃

-

Structure:

This structure, featuring a carboxylic acid group and a tetrahydropyran (oxan) ring, suggests key properties that must be experimentally verified: the carboxylic acid moiety will have a distinct pKa, and the interplay between the polar oxan ring and the alkyl chain will determine its lipophilicity and solubility.

Ionization Constant (pKa): The On/Off Switch for Activity and Distribution

The acid dissociation constant, or pKa, is the pH at which a molecule is 50% ionized.[7] For 2-(Oxan-4-ylmethyl)butanoic acid, the carboxylic acid group is the primary ionizable center. Its pKa will profoundly influence solubility, absorption across biological membranes, and interaction with its biological target.[7][8]

Causality in Experimental Choice: Potentiometric Titration

While several methods exist for pKa determination, potentiometric titration is a robust and widely accepted technique, particularly for compounds with a clear ionizable group like a carboxylic acid.[9][10][11] It provides a direct measure of the pKa by monitoring pH changes upon the addition of a titrant. This method is chosen for its precision and its ability to provide a thermodynamic pKa value.

Experimental Protocol: Potentiometric pKa Determination

Objective: To determine the pKa of the carboxylic acid group in 2-(Oxan-4-ylmethyl)butanoic acid.

Materials:

-

2-(Oxan-4-ylmethyl)butanoic acid

-

Calibrated pH meter and electrode

-

Automated titrator (e.g., Sirius T3) or manual burette

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

High-purity water (Milli-Q or equivalent)

-

Co-solvent (e.g., methanol or DMSO) if solubility is low

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of 2-(Oxan-4-ylmethyl)butanoic acid in a solution of 0.15 M KCl to maintain constant ionic strength. If necessary, a small, known percentage of a co-solvent can be used to ensure solubility.

-

Titration:

-

Titrate the sample solution with standardized 0.1 M NaOH, adding small, precise volumes.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration several pH units past the expected equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

-

Alternatively, a Gran plot can be used for more accurate determination of the equivalence point.

-

Diagram: Potentiometric Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Solubility

Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one.[3] It is a critical determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects.[6] We measure this property as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.[8][12] Given the ionizable carboxylic acid, determining the LogD at physiological pH (7.4) is essential.

Causality in Experimental Choice: The Shake-Flask Method

The "shake-flask" method is the gold standard for LogP and LogD determination due to its direct measurement of partitioning at equilibrium.[12][13][14] This method, while more labor-intensive than chromatographic approaches, provides unambiguous thermodynamic values, which are crucial for building a foundational understanding of a new chemical entity.

Experimental Protocol: Shake-Flask LogD₇.₄ Determination

Objective: To determine the distribution coefficient of 2-(Oxan-4-ylmethyl)butanoic acid at pH 7.4.

Materials:

-

2-(Oxan-4-ylmethyl)butanoic acid

-

n-Octanol (pre-saturated with buffer)

-

Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or vials

-

Mechanical shaker

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Preparation: Prepare a stock solution of the compound in the pH 7.4 buffer.

-

Partitioning:

-

Add equal volumes of the n-octanol and the buffered compound solution to a separatory funnel.

-

Shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Let the phases separate completely. Centrifugation can be used to break up any emulsions.

-

-

Quantification:

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

-

-

Calculation:

-

Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

-

Diagram: Shake-Flask LogD Workflow

Caption: Workflow for LogD determination by the shake-flask method.

Aqueous Solubility: A Prerequisite for Absorption and Formulation

Aqueous solubility is the maximum concentration of a compound that can dissolve in water or a buffered solution.[15] Poor solubility can severely limit oral absorption and create significant challenges for formulation development.[16][17] It is crucial to distinguish between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into buffer, begins to precipitate. This is a high-throughput assay often used for initial screening.[15][18]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a buffer. This is a more time-consuming but more accurate measure, essential for later-stage development.[16][19]

Experimental Protocol: Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of 2-(Oxan-4-ylmethyl)butanoic acid.

Materials:

-

Solid 2-(Oxan-4-ylmethyl)butanoic acid

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Incubating shaker

-

Filtration device (e.g., 0.45 µm filter)

-

Analytical instrumentation (HPLC-UV)

Procedure:

-

Incubation: Add an excess of the solid compound to a vial containing the buffer. This ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in an incubating shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Filtration: After incubation, carefully filter the solution to remove any undissolved solid.

-

Quantification: Analyze the clear filtrate using a calibrated HPLC-UV method to determine the concentration of the dissolved compound. This concentration is the thermodynamic solubility.

In Silico Predictions and Data Integration

Before embarking on these experiments, computational tools can provide valuable initial estimates.[20][21] Quantitative Structure-Property Relationship (QSPR) models can predict pKa, LogP, and solubility based on the molecule's structure.[22][23][24] These predictions are not a substitute for experimental data but are invaluable for planning experiments and prioritizing compounds in the early stages of discovery.

Summary of Physicochemical Properties

The data generated from the described experiments and in silico models should be consolidated into a clear, summary table.

| Property | Predicted Value | Experimental Method | Measured Value | Implications for Drug Development |

| pKa | [Insert predicted value] | Potentiometric Titration | [To be determined] | Governs ionization state, solubility, and receptor binding. |

| LogP | [Insert predicted value] | Shake-Flask | [To be determined] | Indicates lipophilicity of the neutral species. |

| LogD at pH 7.4 | [Insert predicted value] | Shake-Flask | [To be determined] | Predicts membrane permeability and distribution at physiological pH. |

| Aqueous Solubility | [Insert predicted value] | Thermodynamic Shake-Flask | [To be determined] | Key for oral absorption and formulation feasibility. |

| Molecular Weight | 186.25 g/mol | - | - | Within "Rule of Five" guidelines. |

| Polar Surface Area (PSA) | [Insert predicted value] | - | - | Influences membrane permeability. |

Conclusion: Building a Foundation for Success

The systematic characterization of the physicochemical properties of 2-(Oxan-4-ylmethyl)butanoic acid is a non-negotiable step in its journey as a potential drug candidate. By employing the robust experimental methodologies outlined in this guide—potentiometric titration for pKa, the shake-flask method for LogD, and thermodynamic solubility assays—researchers can build a reliable and comprehensive data package. This information is the bedrock upon which successful lead optimization, formulation development, and ultimately, clinical translation are built. The insights gained will guide rational drug design and significantly increase the probability of developing a safe and effective therapeutic.

References

-

The Royal Society of Chemistry. (2023). Physicochemical Properties. In The Handbook of Medicinal Chemistry: Principles and Practice. [Link]

-

Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. ACS Publications. [Link]

-

Sorra, M. A., & Sarmini, K. (n.d.). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Evotec. (n.d.). Physicochemical Profiling. Cyprotex ADME-Tox Solutions. [Link]

-

Jain, N., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Zang, Q., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. [Link]

-

Vraka, V., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

ECETOC. (n.d.). MEASUREMENT OF ACIDITY (pKA). [Link]

-

ResearchGate. (n.d.). EXPERIMENTAL AND THEORETICAL DETERMINATION OF PHYSICOCHEMICAL PROPERTIES IN A NOVEL FAMILY OF MICROCIDAL COMPOUNDS. [Link]

-

Wang, J., & Skolnik, S. (2009). Recent advances in physicochemical and ADMET profiling in drug discovery. PubMed. [Link]

-

G.M. Keserü, G.M. (2003). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

Hamieh, T. (2022). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. MDPI. [Link]

-

Frontage Laboratories. (n.d.). Physicochemical Properties. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

-

ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Pharma Beginners. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

-

ResearchGate. (n.d.). (PDF) Predicting ADME Properties of Chemicals. [Link]

-

ResearchGate. (n.d.). Log P values determined via shake flask method and subsequent AAS.... [Link]

-

Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

Semantic Scholar. (n.d.). In Silico Prediction of Physicochemical Properties. [Link]

-

Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. [Link]

-

Putra, G. P., et al. (2019). In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. Indonesian Journal of Pharmaceutical Science and Technology. [Link]

-

ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. [Link]

Sources

- 1. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Physicochemical Profiling | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. Recent advances in physicochemical and ADMET profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. Physicochemical Properties • Frontage Laboratories [frontagelab.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. researchgate.net [researchgate.net]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 14. acdlabs.com [acdlabs.com]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. enamine.net [enamine.net]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. semanticscholar.org [semanticscholar.org]

- 23. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 24. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]

Spectroscopic data (NMR, IR, MS) for 2-(Oxan-4-ylmethyl)butanoic acid

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-(Oxan-4-ylmethyl)butanoic Acid

Abstract

In the landscape of drug discovery and materials science, the unambiguous characterization of novel chemical entities is paramount. 2-(Oxan-4-ylmethyl)butanoic acid (C₉H₁₆O₃, Mol. Wt.: 172.22 g/mol ) is a molecule of interest featuring a tetrahydropyran (oxane) ring coupled to a butanoic acid side chain.[1][2] While this compound is available commercially, a comprehensive, publicly available set of its experimental spectroscopic data is notably absent from the scientific literature.[2] This guide, therefore, leverages foundational principles of spectroscopy and expert analysis of analogous structures to present a detailed predictive spectroscopic profile for 2-(Oxan-4-ylmethyl)butanoic acid. We will delineate the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with a robust analytical framework for the identification and characterization of this molecule.

Structural Foundation for Spectroscopic Prediction

The predictive power of spectroscopy is rooted in the direct relationship between a molecule's structure and its interaction with electromagnetic radiation. The structure of 2-(Oxan-4-ylmethyl)butanoic acid contains several key features that will govern its spectral output:

-

A carboxylic acid group (-COOH), which will produce highly characteristic signals in both IR and NMR spectroscopy.

-

A saturated six-membered oxane (tetrahydropyran) ether ring, whose protons and carbons exist in a specific chemical environment.

-

An aliphatic chain linking the two cyclic and functional moieties, featuring a chiral center at the C2 position of the butanoic acid chain.

These components are illustrated in the diagram below, with atoms systematically numbered to facilitate the discussion of NMR assignments.

Caption: Numbered structure of 2-(Oxan-4-ylmethyl)butanoic acid.

Protocols for Experimental Verification

To validate the predictions outlined in this guide, a newly synthesized or acquired sample of 2-(Oxan-4-ylmethyl)butanoic acid should be analyzed using standardized, high-resolution instrumentation. The following protocols represent best practices for a small organic molecule of this class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for initial analysis.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum, often using a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbon environments.

-

2D NMR (Optional but Recommended): To confirm assignments, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups based on their characteristic vibrational frequencies.

-

Methodology:

-

Sample Preparation: For a liquid or low-melting solid, the Attenuated Total Reflectance (ATR) method is most convenient. Place a single drop of the neat compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Record the spectrum over a range of 4000–400 cm⁻¹. The region from ~1500 to 400 cm⁻¹ is considered the unique "fingerprint region" for the molecule.[4]

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

-

High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the exact molecular weight and elemental formula, and to analyze fragmentation patterns that offer further structural clues.

-

Methodology:

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like carboxylic acids. Analysis should be run in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes.

-

Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure mass-to-charge (m/z) ratios to at least four decimal places.

-

Fragmentation (MS/MS): To gain deeper structural insight, perform tandem mass spectrometry (MS/MS) on the isolated parent ion (e.g., m/z 173.1172 for [M+H]⁺) to induce and analyze fragmentation.

-

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the number of aliphatic protons and the presence of a chiral center, which can render adjacent methylene protons diastereotopic.

| Assigned Protons (Numbering from Fig. 1) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H on -O H (Carboxyl) | 10.0 - 12.0 | Broad Singlet (br s) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with trace water.[5] |

| Hₐ , Hₓ on C8, C9 (Oxane) | 3.90 - 4.05 | Multiplet (m) | 2H | Protons on carbons adjacent to the ether oxygen (axial position) are significantly deshielded. |

| Hₑ on C8, C9 (Oxane) | 3.35 - 3.50 | Multiplet (m) | 2H | Protons on carbons adjacent to the ether oxygen (equatorial position) are also deshielded but typically upfield from their axial counterparts. |

| H on C2 | 2.30 - 2.50 | Multiplet (m) | 1H | The methine proton alpha to the carbonyl group is deshielded. Its multiplicity will be complex due to coupling with protons on C3 and C5. |

| H₂ on C3 | 1.60 - 1.75 | Multiplet (m) | 2H | Methylene protons beta to the carbonyl. |

| H₂ on C7, C10 (Oxane) | 1.55 - 1.70 | Multiplet (m) | 4H | Methylene protons in the oxane ring, beta to the ether oxygen. |

| H on C6 (Oxane) | 1.40 - 1.55 | Multiplet (m) | 1H | The methine proton at the junction between the ring and the side chain. |

| H₂ on C5 | 1.25 - 1.40 | Multiplet (m) | 2H | Methylene protons linking the chiral center to the oxane ring. |

| H₃ on C4 | 0.90 - 1.00 | Triplet (t) | 3H | The terminal methyl group protons will be split into a triplet by the adjacent C3 methylene group. |

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine unique carbon environments in the molecule.

| Assigned Carbon (Numbering from Fig. 1) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (C=O) | 178 - 182 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[3] |

| C8, C9 (-CH₂-O-) | 67 - 69 | Carbons directly bonded to the ether oxygen are deshielded and appear in this characteristic range. |

| C2 (-CH-) | 40 - 45 | The alpha-carbon to the carbonyl group. |

| C6 (-CH-) | 38 - 42 | The methine carbon of the oxane ring bearing the substituent. |

| C5 (-CH₂-) | 33 - 37 | Aliphatic methylene carbon. |

| C7, C10 (-CH₂-) | 31 - 35 | Methylene carbons in the oxane ring. |

| C3 (-CH₂-) | 25 - 29 | Aliphatic methylene carbon. |

| C4 (-CH₃) | 11 - 14 | The terminal methyl carbon is the most shielded carbon and appears furthest upfield. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carboxylic acid and ether functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is famously broad due to strong intermolecular hydrogen bonding.[4] |

| 2850 - 2960 | C-H stretch | Aliphatic | Characteristic stretching vibrations for sp³ C-H bonds in the alkyl chain and oxane ring. |

| 1700 - 1725 (strong, sharp) | C=O stretch | Carboxylic Acid | A very strong and sharp absorption characteristic of the carbonyl group in a saturated carboxylic acid.[6] |

| 1080 - 1150 (strong) | C-O stretch | Ether | Strong C-O-C stretching vibration from the oxane ring is expected in this region. |

Mass Spectrometry (MS)

High-resolution mass spectrometry will provide the exact mass, confirming the elemental formula C₉H₁₆O₃. The predicted monoisotopic mass is 172.1099 Da.[2] The fragmentation pattern in an ESI-MS/MS experiment would be key to confirming the structure.

Caption: Predicted major fragmentation pathways for 2-(Oxan-4-ylmethyl)butanoic acid in positive-ion ESI-MS/MS.

-

Molecular Ion: The protonated molecule [M+H]⁺ will appear at m/z 173.1172.

-

Loss of Water (m/z 155.1066): A common fragmentation for carboxylic acids, involving the loss of H₂O from the parent ion.

-

Oxane Ring Fragments: Cleavage of the bond between the side chain and the oxane ring is highly probable. This can lead to characteristic fragments corresponding to the oxane-methyl group at m/z 99.0804 and the bare oxonium ion at m/z 85.0648. These fragments are diagnostic for the presence of the tetrahydropyran moiety.

-

Loss of Carboxyl Group (m/z 127.1117): Decarboxylation or loss of the entire carboxyl radical can also occur, though it may be less favored than other pathways.

Conclusion

This guide presents a comprehensive, predictive spectroscopic profile for 2-(Oxan-4-ylmethyl)butanoic acid. By dissecting the molecule into its constituent functional groups and drawing upon established spectroscopic principles and data from analogous structures, we have forecast the key features expected in its ¹H NMR, ¹³C NMR, IR, and MS spectra. The tabulated chemical shifts, vibrational frequencies, and m/z values, along with the described experimental protocols, provide a robust framework for any researcher working with this compound. This predictive approach serves as an essential first step in compound characterization, enabling scientists to efficiently confirm the identity, purity, and structure of their material, thereby accelerating research and development efforts.

References

-

NIST. Butanoic acid, 2-oxo-. NIST Chemistry WebBook, SRD 69. [Link]

-

ResearchGate. 2-Methyl-butanoic acid. | Download Scientific Diagram. [Link]

-

PubChem. 2-Methyl-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. 2-(oxan-4-yl)butanoic acid (C9H16O3). [Link]

-

Doc Brown's Chemistry. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH. [Link]

-

ResearchGate. Synthesis and Characterization of Novel Surfactants Based on 2-Hydroxy-4-(Methylthio)Butanoic Acid: 1. Anionic Surfactants. [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

-

PubChem. Butanoic acid, 2(or 3)-methyl-, 2,4-hexadien-1-yl ester. National Center for Biotechnology Information. [Link]

-

ResearchGate. FTIR Spectroscopy Analysis of Butanoic Acid. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum of butanoic acid. [Link]

-

ResearchGate. The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. [Link]

-

PubChem. 2-Methylbutanoic Acid. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. infrared spectrum of butanoic acid C4H8O2. [Link]

- Google Patents. Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.

-

Canadian Center of Science and Education. Analysis of Butyl Butyrate Mass Spectrum. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]

-

Wikipedia. 2-Methylbutanoic acid. [Link]

-

Biological Magnetic Resonance Bank. bmse000402 Butyric Acid. [Link]

-

MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]

Sources

- 1. 2-(Oxan-4-yl)butanoic acid | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - 2-(oxan-4-yl)butanoic acid (C9H16O3) [pubchemlite.lcsb.uni.lu]

- 3. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

In silico prediction of 2-(Oxan-4-ylmethyl)butanoic acid ADMET properties

Executive Summary

This technical guide provides a comprehensive framework for the in silico profiling of 2-(Oxan-4-ylmethyl)butanoic acid (IUPAC: 2-[(tetrahydro-2H-pyran-4-yl)methyl]butanoic acid). As a small molecular weight carboxylic acid featuring a tetrahydropyran (THP) ether ring, this compound represents a structural class often utilized as building blocks for pharmaceutical ligands (e.g., GABA analogs or peptidomimetics).[1]

This document details the predictive methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[1][2][3] It synthesizes protocols using industry-standard algorithms (SwissADME, pkCSM, ProTox-II) to establish a self-validating risk assessment workflow.

Part 1: Molecular Architecture & Physicochemical Profiling

Before initiating ADMET algorithms, the molecular entity must be standardized.[1] The presence of a carboxylic acid tail and a cyclic ether headgroup dictates specific solubility and ionization behaviors.

1.1 Structural Definition

-

Common Name: 2-(Oxan-4-ylmethyl)butanoic acid

-

IUPAC Name: 2-[(Tetrahydro-2H-pyran-4-yl)methyl]butanoic acid

-

SMILES String: CCC(CC1CCOCC1)C(=O)O

-

Molecular Formula:

[1] -

Molecular Weight: 186.25 g/mol [1]

1.2 Physicochemical Descriptors (Simulated)

Using the SwissADME engine logic, we calculate the core descriptors that feed into the bioavailability radar.

| Property | Predicted Value | Interpretation |

| Lipophilicity (Consensus LogP) | 1.50 – 1.90 | Optimal. Well within the range for oral bioavailability (0 < LogP < 3). |

| TPSA (Topological Polar Surface Area) | ~46.53 Ų | High Permeability. < 140 Ų suggests excellent cell membrane penetration.[1] |

| H-Bond Donors | 1 (COOH) | Compliant. (Rule of 5 < 5).[1] |

| H-Bond Acceptors | 3 (2 COOH + 1 Ether) | Compliant. (Rule of 5 < 10). |

| Rotatable Bonds | 4 | Flexible. Good conformational adaptability for binding pockets.[1] |

| Water Solubility (Log S) | -1.5 to -2.0 (Soluble) | High. The polar carboxyl group ensures solubility in aqueous buffers. |

1.3 Workflow Visualization

The following diagram outlines the logical flow from structural input to property generation.

Caption: Figure 1. Standardized workflow for generating physicochemical descriptors from raw SMILES input.

Part 2: Absorption & Distribution (The Bioavailability Barrier)[1]

The primary challenge for carboxylic acids is membrane permeability dependent on pH (ionization state).

2.1 Gastrointestinal Absorption (HIA)

Based on the BOILED-Egg model (Daina et al., 2016), this molecule is predicted to have High GI Absorption .[1]

-

Mechanism: At gastric pH (1.5–3.5), the carboxylic acid (

) remains largely protonated (neutral), facilitating passive diffusion through the lipid bilayer.[1] -

Transport: The tetrahydropyran ring is lipophilic enough to aid transport, while not being large enough to hinder it.[1]

2.2 Blood-Brain Barrier (BBB) Permeability

-

Prediction: Potential BBB Permeant.

-

Rationale: While many acids are excluded from the CNS, the low TPSA (46 Ų) and low molecular weight (< 200 Da) suggest this molecule can cross the BBB passively.[1] However, it may be a substrate for efflux transporters (P-gp) or actively transported out of the brain.[1]

-

Note: If the target is CNS-based (e.g., GABAergic system), this profile is favorable.[1]

2.3 Distribution Volume (VDss)

Using pkCSM logic:

-

Predicted VDss: Moderate (~0.5 - 1.0 L/kg).

-

Plasma Protein Binding: Likely low-to-moderate. Small acids often bind albumin but are easily displaced.

Part 3: Metabolic Stability (The CYP450 Landscape)

Metabolic profiling determines the drug's half-life and potential for drug-drug interactions (DDI).

3.1 Cytochrome P450 Interaction[1]

-

Inhibitor Status: Unlikely to be a potent inhibitor of major isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) due to its small size and lack of complex aromatic heterocycles often required for tight CYP binding.[1]

-

Substrate Status:

-

Phase I: The THP ring is susceptible to oxidation (hydroxylation) at the

-carbon relative to the oxygen. -

Phase II (Major Route): The carboxylic acid is a prime target for UDP-glucuronosyltransferases (UGTs) , leading to the formation of an acyl-glucuronide.[1]

-

3.2 Metabolic Pathway Logic[1]

Caption: Figure 2. Predicted metabolic fate showing Glucuronidation as the dominant clearance pathway.

Part 4: Toxicity Assessment (The Safety Net)

Safety profiling is critical. We utilize ProTox-II and OSIRIS logic to predict endpoints based on structural alerts (toxicophores).

4.1 Toxicity Radar (Predicted)

| Endpoint | Prediction | Confidence | Rationale |

| Hepatotoxicity | Inactive | High | Absence of reactive quinones, nitro-aromatics, or hydrazines. |

| Carcinogenicity | Inactive | High | No Ames-positive structural alerts. |

| Mutagenicity | Inactive | High | Lack of DNA-intercalating motifs. |

| hERG Inhibition | Inactive | High | MW is too low; lacks the hydrophobic pharmacophore required for hERG channel blockage.[1] |

| LD50 (Acute Oral) | Class 4/5 | Moderate | Predicted > 1000 mg/kg (Low acute toxicity).[1] |

4.2 Structural Alerts

-

Acyl Glucuronides: While the parent molecule is safe, the metabolite (acyl glucuronide) can be reactive, potentially binding to plasma proteins (haptenization).[1] This is a common liability for carboxylic acid drugs (e.g., diclofenac) and requires in vitro monitoring.[1]

Part 5: Comprehensive Experimental Protocol

To replicate this analysis, follow this step-by-step in silico protocol.

Step 1: Structure Preparation

-

Draw the molecule in a 2D sketcher (e.g., ChemDraw or MarvinSketch).[1]

-

Convert to SMILES: CCC(CC1CCOCC1)C(=O)O.[1]

-

Validation: Ensure the chiral center at the alpha-carbon is handled if a specific enantiomer is desired. For this guide, we assume the racemate.

Step 2: SwissADME Execution[4]

-

Navigate to the .[4]

-

Paste the SMILES into the input box.

-

Run: Click "Run".

-

Analyze:

-

Check Bioavailability Radar : Ensure the red line falls within the pink area.[1]

-

Check BOILED-Egg : Is the dot in the "White" (GI absorption) or "Yolk" (Brain access)?

-

Record Consensus LogP and TPSA .

-

Step 3: Toxicity Screening (ProTox-II)

-

Navigate to .

-

Input SMILES.[5]

-

Select Models: Activate "Acute Toxicity", "Hepatotoxicity", and "Tox21 Nuclear Receptor Signaling Pathways".[1]

-

Interpret: Look for "Active" predictions with Probability > 0.7.

Step 4: Metabolic Site Prediction (SmartCyp / pkCSM)[1]

-

Use .[1]

-

Select "Metabolism".

-

Analyze: Check CYP inhibitor status.

-

Visualize: Use the "Site of Metabolism" tool to confirm if the THP ring or the alpha-carbon is the primary oxidation site.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][6][7] Scientific Reports, 7, 42717.[1][6] [Link]

-

Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures.[1][8] Journal of Medicinal Chemistry, 58(9), 4066–4072.[1] [Link][1]

-

Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[1][9][10][11][12] Nucleic Acids Research, 46(W1), W257–W263.[1][11] [Link][1]

-

Sander, T., Freyss, J., von Korff, M., & Rufener, C. (2009). OSIRIS, an Entirely in-House Developed Drug Discovery Informatics System.[1][13] Journal of Chemical Information and Modeling, 49(2), 232–246.[1] [Link]

Sources

- 1. In Silico SwissADME Analysis of Antibacterial NHC–Silver Acetates and Halides Complexes | MDPI [mdpi.com]

- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 6. phytonutrients.pk [phytonutrients.pk]

- 7. scispace.com [scispace.com]

- 8. Pires, D.E., Blundell, T.L. and Ascher, D.B. (2015) pkCSM Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58, 4066-4072. - References - Scientific Research Publishing [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Novel Synthesis Routes for Substituted Butanoic Acids: A Modern Perspective on a Versatile Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted butanoic acids and their derivatives are foundational scaffolds in a multitude of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Their structural versatility allows for precise modulation of physicochemical properties, making them indispensable building blocks in medicinal chemistry and materials science. Historically, the synthesis of these compounds relied on classical methods such as alkylation of malonic esters or organometallic additions. While effective, these routes can be lengthy and often lack the efficiency and selectivity required for modern drug development. This guide provides an in-depth exploration of novel, more efficient synthetic paradigms, focusing on asymmetric catalysis, direct C-H functionalization, and biocatalytic transformations.

Part 1: Catalytic Asymmetric Synthesis: Mastering Stereochemistry

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of methods for the enantioselective synthesis of substituted butanoic acids is of paramount importance. Catalytic asymmetric synthesis has emerged as the most powerful strategy for introducing chirality, offering high efficiency and stereocontrol.[1][2]

Asymmetric C-C Bond Formation

The construction of the carbon skeleton with precise stereocontrol is a cornerstone of modern organic synthesis. Aldol and Mannich reactions, in their catalytic and asymmetric variants, provide direct access to β-hydroxy and β-amino butanoic acid derivatives, respectively.

A prominent strategy involves the vinylogous Mukaiyama aldol reaction (VMAR) of silyloxyfurans.[3] This approach uses a chiral Lewis acid catalyst to control the stereoselective addition of a furanone-derived enolate to an aldehyde, directly installing a δ-hydroxy group on the butenolide core, which can be subsequently reduced to the desired butanoic acid.[3]

Key Experimental Workflow: Asymmetric Aldol Reaction

Caption: Workflow for catalytic asymmetric aldol reaction.

Enantioconvergent Ring Opening

An elegant strategy for synthesizing chiral β-substituted γ-amino-butyric acids (GABAs) involves the Lewis acid-catalyzed asymmetric ring-opening of racemic aziridines. This method is particularly powerful as it transforms an easily accessible racemic mixture into a single, highly enantioenriched product. Commercially available catalysts drive the reaction with ketene silyl acetals, achieving high enantioselectivities under mild conditions.[4] This route has been successfully applied to the synthesis of the anti-inflammatory drug (R)-rolipram.[4]

| Method | Precursor(s) | Key Reagent/Catalyst | Product Type | Stereocontrol | Reference |

| Asymmetric Aldol | 2(5H)-Furanone, Aldehyde | Chiral Lewis Acid (e.g., Zn-Pybox) | β-Hydroxy Butanoic Acid Deriv. | High (up to 99% ee) | [3] |

| Asymmetric Hydrogenation | Substituted Acrylic Acid | Chiral Metal Complex (e.g., Ru-BINAP) | α- or β-Chiral Butanoic Acid | Excellent (>95% ee) | [2][5] |

| Auxiliary-Controlled | Achiral Acid Chloride | Chiral Auxiliary (e.g., Evans oxazolidinone) | α- or β-Chiral Butanoic Acid | High (predictable diastereoselectivity) | [5] |

| Enantioconvergent Ring Opening | Racemic 2-Aryl Aziridine | Lewis Acid + Ketene Silyl Acetal | Chiral β-Substituted GABA Deriv. | High Enantioselectivity | [4] |

Table 1. Comparison of Catalytic Asymmetric Methods for Butanoic Acid Synthesis.

Part 2: C-H Functionalization: A Paradigm Shift in Synthesis

The direct conversion of ubiquitous C-H bonds into C-C or C-X bonds represents a significant evolution in synthetic chemistry, offering unparalleled step economy by bypassing traditional pre-functionalization steps.[6] Carboxylic acids themselves can serve as effective directing groups, enabling site-selective functionalization at positions that are otherwise difficult to access.

Directed γ-C(sp³)–H Arylation

A notable breakthrough is the palladium-catalyzed γ-C(sp³)–H arylation of free aliphatic carboxylic acids. This strategy leverages the native carboxyl group to direct the catalyst to a specific methylene or methyl group. By employing a mono-protected amino acid ligand, this transformation can be achieved with high selectivity, allowing for the coupling of various aryl iodides.[7] This method provides a direct route to γ-aryl butanoic acids, which are common motifs in pharmaceuticals.

Reaction Mechanism: Directed C-H Activation

Caption: Palladium-catalyzed γ-C(sp³)–H arylation cycle.

Expanding the Scope of C-H Functionalization

The use of directing groups has been extended to achieve a wide range of transformations.[8][9] While the native carboxylic acid is a convenient handle, other auxiliaries can be employed to direct functionalization to different positions. These reactions often require transition metals like palladium, rhodium, or iridium.[8][9] Although challenges in catalyst robustness and substrate scope remain, C-H functionalization provides a powerful and atom-economical platform for the late-stage diversification of complex molecules.

Part 3: Biocatalysis and Fermentation: The Green Chemistry Frontier

Driven by the demand for sustainable manufacturing, biological methods for producing chemicals have gained significant traction.[10] These approaches, which utilize engineered microbes or isolated enzymes, offer mild reaction conditions, high selectivity, and the use of renewable feedstocks.

Microbial Fermentation

Butyric acid can be produced efficiently through microbial fermentation.[11][12] Natural producers like Clostridium species have been extensively studied, but modern metabolic engineering has enabled the use of more tractable organisms like Escherichia coli.[11][12] Key strategies to enhance production include:

-

Pathway Engineering: Optimizing the four primary biosynthetic pathways, such as the acetyl-CoA pathway, to channel carbon flux towards butyrate.[11][12]

-

Cofactor Engineering: Enhancing the biosynthesis of essential cofactors like coenzyme A (CoA) to increase precursor supply.[11]

-

Transporter Optimization: Engineering efflux pumps to mitigate product toxicity and improve titers. A study demonstrated that optimizing a TolC-associated efflux pump led to an 11-fold increase in butyrate production, reaching 21.12 g/L.[11]

Enzymatic and Whole-Cell Biocatalysis

Beyond fermentation, isolated enzymes and whole-cell biocatalysts offer exquisite precision for specific chemical transformations.

Protocol: Whole-Cell Biocatalytic Reduction of Butyric Acid to Butanol

This protocol describes the use of an engineered E. coli strain for the conversion of butyric acid to n-butanol.[13] The strain is equipped with a synthetic pathway comprising acetoacetyl-CoA transferase (atoDA) and an alcohol dehydrogenase (adhE2).[13]

-

Strain Cultivation: An engineered E. coli strain (e.g., BuT-3E) is cultured in a suitable growth medium (e.g., LB or a defined mineral medium) under aerobic conditions to achieve a desired cell density (e.g., OD₅₅₀ of 10-15).

-

Biocatalysis Setup: The cells are harvested by centrifugation and resuspended in a reaction buffer containing a carbon source (e.g., glucose) and the substrate, butyric acid. The reaction is typically conducted under oxygen-limited conditions to favor reductive pathways.

-

Reaction Conditions: The cell suspension is incubated at a controlled temperature (e.g., 37°C) and pH. The reaction progress is monitored over time (e.g., 48 hours) by sampling and analyzing the supernatant for butanol concentration using HPLC or GC.

-

Optimization: The yield can be optimized by strategies such as periodic feeding of the carbon source and substrate. One study demonstrated the production of 6.2 g/L of n-butanol from supplemented butyrate using this method.[13]

Engineered enzymes are also used for more complex transformations. For instance, the β-subunit of tryptophan synthase has been evolved to catalyze the synthesis of β-N-substituted-α-amino acids, an underexplored class of valuable building blocks.[14] Similarly, a biocatalytic cascade using a D-amino acid oxidase has been developed for the synthesis of 2-oxo-4-(hydroxymethylphosphinyl) butyric acid, a key precursor for the herbicide L-glufosinate.[15]

Conclusion and Future Perspectives

The synthesis of substituted butanoic acids has evolved far beyond classical methodologies. The modern synthetic chemist now has a powerful toolkit that enables the construction of these vital scaffolds with unprecedented efficiency, selectivity, and sustainability.

-

Asymmetric catalysis provides unparalleled control over stereochemistry, which is critical for developing safe and effective pharmaceuticals.

-

C-H functionalization offers a revolutionary approach to streamline synthesis, reducing step counts and waste.

-

Biocatalysis and fermentation are leading the way towards greener manufacturing processes that utilize renewable resources.

Future advancements will likely focus on the integration of these strategies. Chemo-enzymatic routes that combine the strengths of chemical catalysts and enzymes hold immense promise. Furthermore, the development of more general and robust C-H activation catalysts and continued progress in systems metabolic engineering will further expand the accessibility and utility of substituted butanoic acids for researchers across all domains of chemical science.

References

- Advances in the biological production of butyric acid - ResearchGate. (2026, January 22).

- Advances in the biological production of butyric acid - PubMed. (2026, January 21). PubMed.

- Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC. PMC.

- Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC. PMC.

- Butyric acid: Applications and recent advances in its bioproduction (Journal Article) - OSTI. (2018, June 15). OSTI.

- Nucleophilic acyl substitution: conversion of butanoic acid to butanenitrile. (2017, June 8). Stack Exchange.

- Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021, August 9). MDPI.

- Diverse strategies for transition metal catalyzed distal C(sp 3 )–H functionalizations. (2020, September 28). Royal Society of Chemistry.

- Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions - ResearchGate.

- Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis | ACS Omega - ACS Publications. (2026, February 12).

- Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.

- How to prepare butanoic acid from alkene - Quora. (2023, March 27). Quora.

- Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents - ResearchGate. (2021, August 9).

- How might you prepare the following compounds from butanoic acid? (a) Butan-1-ol (b) Butanal (c) 1 -Bromobutane (d)

- Propose an alternative synthetic route to synthesize butanoic acid from 2-propanol, excluding the use - Brainly. (2025, April 29). Brainly.

- Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.

- Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs - Google Patents.

- Asymmetric-Synthesis. Asymmetric-Synthesis.

- Recent Advances in Catalytic Asymmetric Synthesis - Chiralpedia. (2024, August 22). Chiralpedia.

- C–H Functionalization Reaction Manual - Sigma-Aldrich. Sigma-Aldrich.

- Biocatalytic Conversion of Short-Chain Fatty Acids to Corresponding Alcohols in Escherichia coli - MDPI. (2021, May 31). MDPI.

- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC. PMC.

- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews - ACS Publications.

- Biocatalytic reduction of short-chain carboxylic acids into their corresponding alcohols with syngas fermentation | Request PDF - ResearchGate.

- Development of a biocatalytic cascade for synthesis of 2-oxo-4-(hydroxymethylphosphinyl) butyric acid in one pot | Request PDF - ResearchGate.

- Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PMC. PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Catalytic Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 3. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Diverse strategies for transition metal catalyzed distal C(sp 3 )–H functionalizations - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04676K [pubs.rsc.org]

- 8. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Butyric acid: Applications and recent advances in its bioproduction (Journal Article) | OSTI.GOV [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. Advances in the biological production of butyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biocatalytic Conversion of Short-Chain Fatty Acids to Corresponding Alcohols in Escherichia coli [mdpi.com]

- 14. Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Investigating the Metabolic Stability of Oxane-Containing Compounds

Executive Summary

In modern drug design, oxane (tetrahydropyran or THP) rings act as critical bioisosteres for cyclohexane and phenyl rings. They lower lipophilicity (

This guide provides a comprehensive technical framework for assessing and improving the metabolic stability of oxane-containing scaffolds. It details the mechanistic basis of instability, validated experimental protocols for liability assessment, and medicinal chemistry strategies for structural optimization.

Chemical Biology & Metabolic Mechanisms[1][2][3][4]

The Oxane Scaffold in Medicinal Chemistry

The oxane ring is frequently employed to modulate physicochemical properties.[1][2] Unlike the hydrophobic cyclohexane, the oxane ether oxygen acts as a weak Lewis base, reducing

-

Key Advantage: Lowers lipophilicity while maintaining sp³ structural integrity.

-

Key Liability: The lone pair on the oxygen atom stabilizes the formation of a carbon-centered radical at the

-position during CYP450 catalysis.

Mechanism of Metabolic Instability

The primary metabolic pathway for oxanes is CYP450-mediated oxidative

-

H-Atom Abstraction: The high-valent Iron-Oxo species of CYP450 abstracts a hydrogen atom from the carbon

to the ether oxygen. This is energetically favorable due to the stabilization of the resulting radical by the adjacent oxygen lone pair. -

Radical Rebound: The hydroxyl radical rebounds to form an

-hydroxy ether (hemiacetal). -

Fate of the Hemiacetal:

-

Path A (Ring Opening): The unstable hemiacetal collapses, opening the ring to form a hydroxy-aldehyde. This acyclic metabolite is often rapidly oxidized further to a carboxylic acid or reduced to a diol.

-

Path B (Lactone Formation): Further oxidation converts the hemiacetal into a lactone (cyclic ester), which may be susceptible to hydrolysis by esterases.

-

Visualization: Oxidative Metabolism Pathway

The following diagram illustrates the bifurcation of oxane metabolism mediated by CYP450.

Figure 1: Mechanistic pathway of CYP450-mediated oxane oxidation leading to ring opening or lactonization.

Experimental Protocols for Stability Assessment

To rigorously evaluate oxane stability, a tiered screening approach is required. Simple intrinsic clearance (

Tier 1: Microsomal Stability Assay (High Throughput)

This assay determines the intrinsic clearance mediated by CYP450s.

Protocol:

-

Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein). Dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Add test compound (final conc. 1 µM, <0.1% DMSO) to the microsomal suspension. Incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to initiate the reaction.

-

Sampling: At

min, remove aliquots (50 µL) and quench immediately in ice-cold Acetonitrile (150 µL) containing internal standard (e.g., Tolbutamide). -

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope- .

Tier 2: Metabolite Identification (MetID)

If Tier 1 shows high clearance (

Protocol:

-

Incubation: Perform HLM incubation (as above) but at higher substrate concentration (10 µM) for 60 minutes to accumulate metabolites.

-

Trapping (Optional): If reactive aldehydes are suspected (from ring opening), add methoxyamine or semicarbazide to trap the aldehyde as an oxime/semicarbazone.

-

Analysis: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

-

Data Interpretation: Look for:

-

+16 Da: Hydroxylation (Hemiacetal or stable remote OH).

-

+14 Da: Oxidation to carbonyl (Lactone).

-

+18 Da: Hydrolysis (Ring opening + water addition).

-

Diagnostic Ions: Fragmentation patterns retaining the core scaffold but losing the oxane mass indicate ring destruction.

-

Experimental Workflow Diagram

Figure 2: Decision workflow for assessing and remediating metabolic instability.

Medicinal Chemistry Optimization Strategies

When the oxane ring is identified as the metabolic liability, the following strategies utilize steric and electronic effects to block CYP450 access or deactivate the C-H abstraction site.

Strategy A: Fluorination

Replacing hydrogen atoms with fluorine at the metabolic soft spot is the gold standard.

-

Mechanism: The C-F bond is stronger than C-H, and fluorine is highly electronegative, deactivating the adjacent C-H bonds towards radical abstraction.

-

Implementation: Introduce gem-difluoro groups at the C3 or C4 position, or a single fluorine at the C2/C6 position (if synthetic feasibility allows).

-

Impact: Often reduces

by 2–5 fold.

Strategy B: Steric Blocking (Gem-Dimethyl)

Placing a gem-dimethyl group adjacent to the ether oxygen (C2/C6) or at the C4 position.

-

Mechanism: Steric bulk prevents the Heme-Iron-Oxo center of CYP450 from approaching the

-C-H bonds. -

Trade-off: Increases lipophilicity (

), which may counteract the solubility benefits of the oxane.

Strategy C: Ring Contraction (Oxetanes)

Replacing the 6-membered THP with a 4-membered oxetane.

-

Mechanism: Oxetanes are metabolically robust. The high ring strain and specific geometry often make the

-protons less accessible to CYP450s compared to the flexible THP ring. Furthermore, oxetanes are more polar (lower -

Reference: Wuitschik et al. (2010) demonstrated oxetanes as stable, polar surrogates for gem-dimethyl and carbonyl groups.

Strategy D: Spirocyclization

Constraining the oxane into a spirocyclic system (e.g., 2-oxa-6-azaspiro[3.3]heptane).

-

Mechanism: Locks the conformation, reducing the "induced fit" capability of enzymes and burying the ether oxygen's lone pairs, making them less available to assist in radical stabilization.

Summary of SAR Modifications

| Strategy | Structure Modification | Effect on Stability | Effect on Physicochem |

| Baseline | Tetrahydropyran (THP) | Low/Moderate | Moderate LogD |

| Fluorination | 4,4-difluoro-THP | High | Lower pKa (if amine nearby) |

| Steric | 2,2-dimethyl-THP | High | Increased LogD |

| Contraction | Oxetane | Very High | Lower LogD, High Solubility |

| Deuteration | Deuterated-THP | Moderate (KIE) | Identical LogD |

Case Study: Entospletinib Optimization

A classic example of ether metabolic liability is found in the development of Entospletinib (Syk inhibitor) and its follow-up compounds.

-

Problem: The initial lead contained a morpholine ring (an oxane variant with a nitrogen).[2] The morpholine was a "metabolic sponge," undergoing rapid oxidative opening of the ether bridge, leading to high clearance and poor oral bioavailability.

-

Investigation: MetID studies confirmed oxidation at the carbon

to the oxygen. -

Solution: The morpholine was replaced with an oxetane-substituted piperazine and eventually optimized to other stable ether variants.

-

Result: The oxetane analog showed significantly improved metabolic stability (human hepatocyte

dropped from >20 to <5 µL/min/10^6 cells) while maintaining potency and improving solubility.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1][4][5][6] Angewandte Chemie International Edition, 49(48), 8984–8987. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Dalvie, D., et al. (2002). Metabolism of the Tetrahydropyran Ring in the Farnesyl Protein Transferase Inhibitor. Drug Metabolism and Disposition, 30(11), 1249-1260. Link

-

Pike, K. G., et al. (2011). Optimization of Potent and Selective Dual mTOR/PI3K Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4812-4815. Link

Sources

- 1. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Whitepaper: Discovery of New Butanoic Acid Derivatives with Potential Therapeutic Effects

Executive Summary: The Butyrate Paradox

Butanoic acid (butyrate) is a pleiotropic signaling molecule produced by bacterial fermentation of dietary fiber.[1] Despite its profound efficacy as a Histone Deacetylase (HDAC) inhibitor and G-protein coupled receptor (GPCR) ligand, its clinical utility is severely limited by rapid metabolism (

This technical guide outlines a precision engineering approach to overcoming these limitations. We focus on the design, synthesis, and validation of 4-phenylbutyric acid (4-PBA) analogues and indole-3-butyric acid conjugates. These derivatives are designed to enhance metabolic stability, improve lipophilicity, and increase potency against Class I/II HDACs, addressing pathologies ranging from neurodegeneration to solid tumors.

Chemical Design Architecture

Structural Activity Relationship (SAR) Strategy

The design philosophy rests on three pillars of modification to the core butanoic acid pharmacophore:

-

Cap Group Modification (Surface Recognition): Replacing the aliphatic tail with aromatic scaffolds (e.g., indole, phenyl) to interact with the hydrophobic rim of the HDAC active site.

-

Linker Stabilization: Substitution of the labile alkyl chain with rigid or heteroatom-doped linkers to prevent

-oxidation. -

Zinc-Binding Group (ZBG) Optimization: While the carboxylic acid is the native ZBG, converting it to a hydroxamic acid or benzamide often increases potency by orders of magnitude (nanomolar vs. millimolar).

Target Derivatives

-

Compound Series A (Neuroprotective): 4-PBA prodrugs targeting ER stress reduction.[2]

-

Compound Series B (Oncological): Indole-3-butyric acid hydroxamates targeting HDAC1/3.

Experimental Protocols

Synthesis Workflow: Indole-3-Butyric Acid Hydroxamates

Objective: To synthesize a stable HDAC inhibitor with nanomolar potency.

Reaction Scheme Overview:

-

Esterification: Protection of the carboxylic acid.

-

N-Alkylation: Introduction of the surface recognition cap.

-

Amidation: Conversion to hydroxamic acid (ZBG).

Step-by-Step Protocol:

-

Reagent Preparation:

-

Dissolve Indole-3-butyric acid (1.0 eq) in anhydrous Methanol (MeOH).

-

Add catalytic Sulfuric Acid (

, 0.1 eq) dropwise at 0°C.

-

-

Reflux (Esterification):

-

Heat to reflux (65°C) for 6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Validation Point: Disappearance of the acid spot (

) and appearance of the ester (

-

-

Hydroxaminolysis (Critical Step):

-

Prepare fresh Hydroxylamine (

) by neutralizing Hydroxylamine hydrochloride with KOH in MeOH at 0°C. Filter the KCl precipitate. -

Add the methyl ester intermediate to the filtrate.

-

Stir at room temperature for 2 hours.

-

-

Purification:

-

Neutralize with 1N HCl. Extract with Ethyl Acetate.

-

Wash with brine, dry over

, and concentrate. -

Recrystallize from Ethanol/Water.

-

Biological Evaluation: Fluorometric HDAC Inhibition Assay

Objective: Quantify inhibitory potency (

Assay Principle: Uses a fluorogenic substrate (Ac-Lys(Ac)-AMC). HDAC activity cleaves the acetyl group, allowing a developer enzyme to release the fluorescent AMC fluorophore.

Protocol:

-

Plate Setup (384-well Black):

-

Test Wells: 10 µL Enzyme (HDAC1, 2 ng/µL) + 0.5 µL Compound (in DMSO).

-

High Control (HC): Enzyme + DMSO (100% Activity).

-

Low Control (LC): Buffer + DMSO (0% Activity/Background).

-

Reference Standard: SAHA (Vorinostat) dose-response curve.

-

-

Incubation:

-

Incubate 30 mins at 37°C.

-

-

Substrate Addition:

-

Add 10 µL Substrate solution (20 µM final conc).

-

Incubate 30 mins at 37°C.

-

-

Development:

-

Add 10 µL Developer solution containing Trypsin and Trichostatin A (to stop HDAC reaction).

-

Incubate 15 mins at RT.

-

-

Readout:

-

Measure Fluorescence (Ex/Em: 360/460 nm).

-

Data Validation (Self-Check):

-

Z-Factor Calculation:

.-

Pass Criteria:

. If

-

-

Reference Check: SAHA

must fall within 2-fold of historical mean (e.g., 50-100 nM).

Data Visualization

Mechanism of Action: Epigenetic Remodeling

The following diagram illustrates how butanoic acid derivatives intervene in the chromatin remodeling pathway to induce tumor suppressor gene expression.

Figure 1: Mechanism of Action. Butanoic acid derivatives inhibit HDACs, preventing histone deacetylation. This maintains chromatin in a relaxed (euchromatin) state, permitting the transcription of tumor suppressor genes.